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Compound of Interest

Compound Name: Dodecyl Gallate

Cat. No.: B1674576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hepatoprotective effects of

dodecyl gallate (DG) in animal models of liver injury. The information is compiled from

preclinical studies and is intended to guide researchers in designing and conducting similar

experiments.

Introduction
Dodecyl gallate, an ester of gallic acid, has demonstrated significant hepatoprotective

properties in animal models of chemically-induced liver injury. Its mechanism of action is

primarily attributed to its potent antioxidant and anti-inflammatory activities. This document

outlines the key findings, experimental protocols, and proposed signaling pathways associated

with the hepatoprotective effects of dodecyl gallate.

Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from a key study investigating the effects

of dodecyl gallate on carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats. Two models

were used: an acute model and a chronic model.

Table 1: Effects of Dodecyl Gallate on Serum Biochemical Markers in an Acute CCl₄-Induced

Hepatotoxicity Model in Rats[1]
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Treatment
Group

ALT (U/L) AST (U/L) GGT (U/L)
Total Bilirubin
(mg/dL)

Control 45.3 ± 2.1 110.5 ± 5.3 2.8 ± 0.3 0.3 ± 0.04

CCl₄ 254.7 ± 15.8 489.6 ± 25.1 8.9 ± 0.7 1.2 ± 0.1

DG (100 mg/kg)

+ CCl₄
112.4 ± 8.9# 250.1 ± 18.4# 4.5 ± 0.5# 0.6 ± 0.07#

*Statistically significant difference from the control group (p<0.05). #Statistically significant

difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M. ALT: Alanine

Aminotransferase; AST: Aspartate Aminotransferase; GGT: γ-Glutamyltransferase.

Table 2: Effects of Dodecyl Gallate on Oxidant-Antioxidant Status in the Liver in an Acute

CCl₄-Induced Hepatotoxicity Model in Rats[2]

Treatment Group
Lipid Peroxidation
(nmol/mg protein)

Glutathione (GSH) (µg/g
tissue)

Control 1.2 ± 0.1 4.8 ± 0.3

CCl₄ 3.5 ± 0.4 2.1 ± 0.2

DG (100 mg/kg) + CCl₄ 1.8 ± 0.2# 3.9 ± 0.3#

*Statistically significant difference from the control group (p<0.05). #Statistically significant

difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M.

Table 3: Effects of Dodecyl Gallate on Serum Biochemical Markers in a Chronic CCl₄-Induced

Hepatotoxicity Model in Rats[1]
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Treatment
Group

ALT (U/L) AST (U/L) GGT (U/L)
Total Bilirubin
(mg/dL)

Control 48.1 ± 2.5 115.2 ± 6.1 3.1 ± 0.2 0.4 ± 0.03

CCl₄ 198.4 ± 12.7 390.8 ± 20.3 7.5 ± 0.6 1.0 ± 0.09

DG (50 mg/kg) +

CCl₄
105.6 ± 7.9# 235.4 ± 15.8# 4.9 ± 0.4# 0.6 ± 0.05#

DG (100 mg/kg)

+ CCl₄
98.2 ± 6.5# 210.7 ± 13.2# 4.2 ± 0.3# 0.5 ± 0.04#

*Statistically significant difference from the control group (p<0.05). #Statistically significant

difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M.

Table 4: Effects of Dodecyl Gallate on Oxidant-Antioxidant Status in the Liver in a Chronic

CCl₄-Induced Hepatotoxicity Model in Rats[3]

Treatment Group
Lipid Peroxidation
(nmol/mg protein)

Glutathione (GSH) (µg/g
tissue)

Control 1.3 ± 0.1 5.1 ± 0.4

CCl₄ 3.8 ± 0.5 2.5 ± 0.3

DG (50 mg/kg) + CCl₄ 2.1 ± 0.2# 4.2 ± 0.3#

DG (100 mg/kg) + CCl₄ 1.9 ± 0.2# 4.5 ± 0.4#

*Statistically significant difference from the control group (p<0.05). #Statistically significant

difference from the CCl₄ group (p<0.05). Data are presented as mean ± S.E.M.

Experimental Protocols
The following are detailed methodologies for inducing and evaluating hepatotoxicity in animal

models, based on published research.

1. Acute Hepatotoxicity Model[3][4]
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Animal Model: Male Wistar rats (n=6 per group).

Materials:

Dodecyl gallate (DG)

Carbon tetrachloride (CCl₄)

Olive oil

0.1 M phosphate buffer saline (PBS), pH 7.4 with 1% DMSO

Procedure:

Rats in the treatment group are orally administered with DG (100 mg/kg) for seven

consecutive days. The control and CCl₄ groups receive the vehicle (0.1 M PBS with 1%

DMSO) orally.

Thirty minutes after the final administration of DG or vehicle on day 7, all animals except

the control group are injected intraperitoneally (i.p.) with CCl₄ (1 mL/kg, 50% v/v in olive

oil).

24 hours after the CCl₄ injection, the animals are euthanized.

Blood samples are collected for biochemical analysis of liver function markers (ALT, AST,

GGT, total bilirubin).

Liver tissues are excised for histopathological examination and biochemical analysis of

antioxidant status (lipid peroxidation, GSH levels).

2. Chronic Hepatotoxicity Model[3][4]

Animal Model: Male Wistar rats (n=6 per group).

Materials:

Dodecyl gallate (DG)
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Carbon tetrachloride (CCl₄)

Olive oil

0.1 M phosphate buffer saline (PBS), pH 7.4 with 1% DMSO

Procedure:

Rats in the treatment groups are orally administered with DG (50 or 100 mg/kg) twice a

week for four weeks. The control and CCl₄ groups receive the vehicle (0.1 M PBS with 1%

DMSO) orally.

Thirty minutes after each administration of DG or vehicle, all animals except the control

group are injected i.p. with CCl₄ (3 mL/kg, 30% v/v in olive oil).

This treatment regimen is continued twice a week for four weeks.

24 hours after the final CCl₄ injection, the animals are euthanized.

Blood and liver samples are collected for the same analyses as in the acute model.

Visualizations: Diagrams of Workflows and
Signaling Pathways
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Caption: Experimental workflow for the acute hepatotoxicity model.
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Weeks 1-4 (Twice a week) 24h after final CCl4 injection

Oral Gavage:
- Treatment Groups: DG (50 or 100 mg/kg)

- Control/CCl4 Groups: Vehicle

30 mins post-gavage:
CCl4 Injection (i.p.)

(3 mL/kg)
(Excludes Control)

Wait

Euthanasia

End of
4 weeks

Sample Collection:
- Blood (Biochemistry)
- Liver (Histopathology,

 Antioxidant Status)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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